4-Methylumbelliferyl-beta-D-glucuronide
Description
Historical Context of Fluorogenic Substrate Development for Enzymatic Assays
The development of enzymatic assays has historically progressed towards greater sensitivity and efficiency. Early methods often relied on chromogenic substrates, which produce a colored product upon enzymatic reaction. While effective, these assays can be limited by the sensitivity of absorbance measurements. The advent of fluorometric assays marked a significant advancement, offering substantially higher sensitivity. creative-enzymes.com Fluorogenic substrates are non-fluorescent or weakly fluorescent molecules that are converted into highly fluorescent products by an enzymatic reaction. creative-enzymes.com This approach allows for the detection of much lower levels of enzyme activity. creative-enzymes.comthermofisher.com The use of coumarin derivatives, such as those that produce aminocoumarins, became a notable class of fluorogenic substrates for various enzyme assays, including the detection of nitroreductase activity. researchgate.net The development of substrates for continuous assays, such as those utilizing fluorescence resonance energy transfer (FRET), further enhanced the ability to perform real-time kinetic analysis, offering advantages over older, more cumbersome methods like chromatography. nih.gov
Evolution of 4-MUG as a Key Reporter Molecule
4-Methylumbelliferyl-beta-D-glucuronide (4-MUG) has become a widely used fluorogenic substrate primarily for the detection of β-glucuronidase (GUS) activity. nih.gov The GUS gene is a popular reporter gene in molecular biology, particularly in plant science and microbiology, because of the stability of the enzyme and the availability of sensitive assays using substrates like 4-MUG. biotium.comnih.gov The high sensitivity of the 4-MUG assay makes it ideal for detecting even low levels of gene expression. biotium.com Its utility extends to environmental and public health microbiology, where it is employed for the rapid detection of Escherichia coli in water and food samples, as this bacterium is characterized by its GUS activity. biotium.comresearchgate.netresearchgate.net Despite its widespread use, a drawback is that the pKa of its fluorescent product, 4-MU, is 7.8, which can result in only partial dissociation at the optimal pH for some GUS enzymes (<7.0). nih.gov This has led to the development of other related substrates, such as 6-chloro-4-methylumbelliferyl-β-D-glucuronide, to achieve higher sensitivity at physiological pH. nih.govresearchgate.net
Fundamental Principles of 4-MUG Hydrolysis and Fluorescence Generation
The utility of 4-MUG as a reporter molecule is based on a straightforward enzymatic reaction that results in a readily detectable fluorescent signal. The non-fluorescent 4-MUG molecule is specifically targeted and cleaved by the enzyme β-glucuronidase. nih.govresearchgate.net This cleavage event releases the fluorophore 4-Methylumbelliferone (B1674119) (4-MU), which emits a strong blue fluorescence under appropriate excitation, allowing for the quantification of the enzyme's activity. biotium.comnih.gov
β-Glucuronidase (GUS) catalyzes the hydrolysis of the β-D-glucuronic acid residue from the 4-MUG molecule. coliminder.comnih.govkl.ac.at This enzymatic reaction specifically targets the glycosidic bond linking the glucuronic acid moiety to the hydroxyl group of 4-methylumbelliferone. The reaction breaks this bond, releasing D-glucuronic acid and the fluorescent aglycone, 4-MU. nih.gov The rate of this hydrolysis is directly proportional to the concentration and activity of the GUS enzyme present in the sample, forming the basis for its quantitative measurement. coliminder.comkl.ac.at
Upon enzymatic cleavage of 4-MUG by β-glucuronidase, the highly fluorescent compound 4-Methylumbelliferone (4-MU), also known as hymecromone, is released. nih.govnih.gov While the parent compound 4-MUG is non-fluorescent, the liberated 4-MU molecule is a potent fluorophore. nih.govresearchgate.net The intensity of the fluorescence produced is directly related to the amount of 4-MU generated, which in turn corresponds to the level of GUS enzyme activity. nih.gov This principle allows for sensitive quantification of the enzyme's action over time.
The fluorescence of 4-Methylumbelliferone is highly dependent on pH. caymanchem.comsigmaaldrich.com The intensity of its blue fluorescence increases significantly at higher pH values, reaching a maximum around pH 10. sigmaaldrich.com At pH 10.3, the fluorescence is approximately 100 times more intense than at pH 7.4. sigmaaldrich.com The molecule exists in a non-fluorescent neutral form at acidic pH and a highly fluorescent anionic (phenolic) form at basic pH, with a transition point (pKa) around 7.6-7.79. sigmaaldrich.comtandfonline.com This pH sensitivity is a critical consideration in assay design, often requiring the reaction to be stopped with a high-pH buffer to maximize the fluorescent signal for measurement. researchgate.net
The excitation and emission wavelengths of 4-Methylumbelliferone (4-MU) are influenced by pH. caymanchem.comresearchgate.net At a high pH (e.g., 10.2-10.3), which is optimal for maximizing fluorescence intensity, the excitation maximum is typically observed around 360-365 nm. caymanchem.comsigmaaldrich.com At a more acidic or neutral pH, an additional excitation peak can be seen at approximately 320 nm. caymanchem.com The emission maximum is consistently in the blue region of the spectrum, generally ranging from 445 nm to 455 nm. caymanchem.comsigmaaldrich.com
Interactive Data Table: Spectroscopic Properties of 4-Methylumbelliferone (4-MU)
| Property | Wavelength (nm) | Condition |
| Excitation Maximum | 360 | High pH (e.g., >7.1) caymanchem.com |
| Excitation Maximum | 320 | Low pH (e.g., <6.8) caymanchem.com |
| Excitation Maximum | 365 | 0.15 M glycine buffer, pH 10.2 sigmaaldrich.com |
| Emission Maximum | 448 | General aatbio.com |
| Emission Maximum | 445 - 455 | pH Dependent caymanchem.com |
| Emission Maximum | 445 | 0.15 M glycine buffer, pH 10.2 sigmaaldrich.com |
Spectroscopic Characteristics of 4-MU Fluorescence
pH Dependence of Fluorescence Intensity
The utility of this compound (4-MUG) as a fluorogenic substrate is fundamentally linked to the fluorescent properties of its hydrolysis product, 4-methylumbelliferone (4-MU). A critical factor governing the fluorescence of 4-MU is the pH of the surrounding medium. The intensity of the fluorescence emitted by 4-MU is strongly pH-dependent, a characteristic that must be carefully considered in the design and interpretation of enzymatic assays. researchgate.netbrainly.com
In acidic conditions, the fluorescence of 4-methylumbelliferone is generally low. brainly.com As the pH increases towards alkaline conditions, the fluorescence intensity rises significantly. brainly.comresearchgate.net This phenomenon is attributed to the deprotonation of the 7-hydroxyl group of the coumarin ring, which alters the electronic structure of the molecule and enhances its quantum yield of fluorescence. brainly.com The transition between the weakly fluorescent protonated form and the highly fluorescent anionic form has a midpoint around pH 7.6. tandfonline.comtandfonline.com
Maximum fluorescence is typically achieved at a pH between 9 and 10. researchgate.net For instance, the fluorescence at pH 10.3 can be approximately 100 times more intense than at pH 7.0. This is why many assay protocols involving 4-MUG include a "stop" solution, often a basic solution like sodium carbonate, which serves to halt the enzymatic reaction and simultaneously raise the pH to maximize the fluorescent signal of the liberated 4-MU. sigmaaldrich.comcolostate.eduabcam.co.jp
The excitation and emission wavelengths of 4-MU also exhibit some dependence on pH. At lower pH values (approximately 1.97-6.72), the excitation maximum is around 320 nm, while at higher pH values (approximately 7.12-10.3), it shifts to about 360 nm. medchemexpress.comcaymanchem.com The emission maximum generally falls within the range of 445 nm to 455 nm. medchemexpress.comcaymanchem.com
Table 1: pH Dependence of 4-Methylumbelliferone (4-MU) Fluorescence Properties
| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) | Relative Fluorescence Intensity |
| Acidic (e.g., < 6.0) | ~320 nm medchemexpress.comcaymanchem.com | ~455 nm medchemexpress.comcaymanchem.com | Minimal researchgate.net |
| Neutral (~7.0) | ~360 nm researchgate.net | ~450 nm researchgate.net | Low |
| Alkaline (e.g., > 9.0) | ~360 nm medchemexpress.comcaymanchem.com | ~445 nm researchgate.netmedchemexpress.com | Maximal researchgate.net |
Overview of 4-MUG's Significance in Modern Research Disciplines
This compound has become an indispensable tool across a diverse array of modern research disciplines due to its utility as a sensitive fluorogenic substrate for the enzyme β-glucuronidase.
Molecular Biology and Plant Sciences: One of the most prominent applications of 4-MUG is in the GUS (β-glucuronidase) reporter system, which is widely used in plant molecular biology. researchgate.net The gene encoding E. coli β-glucuronidase (gusA) is used as a reporter gene in plant transformation studies. Since most higher plants have negligible intrinsic β-glucuronidase activity, the expression of the gusA gene can be sensitively detected and quantified by supplying the plant extracts with 4-MUG. sigmaaldrich.com The enzymatic cleavage of 4-MUG produces a strong fluorescent signal, allowing researchers to monitor gene expression, study promoter activity, and identify transformed cells or tissues. researchgate.net
Microbiology and Environmental Testing: In microbiology, 4-MUG is crucial for the rapid and specific detection of Escherichia coli. medchemexpress.com E. coli is distinguished from most other coliforms by its production of β-glucuronidase. When media containing 4-MUG are inoculated with a sample, the presence of E. coli leads to the hydrolysis of the substrate and the release of fluorescent 4-MU, which can be easily visualized under UV light. This method is widely employed for testing the bacteriological safety of drinking water, food, and clinical samples. medchemexpress.com
Clinical Diagnostics and Cell Biology: 4-MUG is also utilized in clinical and biomedical research for the assay of β-glucuronidase activity in various biological samples, such as tissue homogenates and blood cultures. medchemexpress.com Altered levels of β-glucuronidase can be associated with certain physiological and pathological conditions. The high sensitivity of the fluorometric assay with 4-MUG allows for the precise quantification of enzyme activity even in small samples.
Enzymology and Glycobiology: Beyond its use as a reporter, 4-MUG serves as a standard substrate for fundamental studies of β-glucuronidase kinetics and inhibition. scbt.com Its well-defined properties make it an excellent tool for characterizing the biochemical features of β-glucuronidases from various sources and for screening potential enzyme inhibitors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891502 | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-80-1 | |
| Record name | 4-Methylumbelliferyl β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Advancements in 4 Mug Based Enzymatic Assays
Fluorometric Quantification Techniques for β-Glucuronidase Activity
Fluorometric assays are generally favored over spectrophotometric methods for measuring GUS activity due to their significantly higher sensitivity and a broad dynamic range. miamioh.edu These techniques rely on the enzymatic hydrolysis of 4-MUG to produce the fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). biotium.com The fluorescence of 4-MU is pH-dependent, with optimal fluorescence observed at a pH above 10. caymanchem.comaatbio.com
Discontinuous Fluorometric Assays
Discontinuous fluorometric assays are a conventional method for quantifying GUS activity. researchgate.net This approach involves incubating the enzyme with the 4-MUG substrate for a specific period. colostate.edu The enzymatic reaction is then terminated, typically by adding a basic solution like sodium carbonate. miamioh.eduosu.edu This not only halts the enzyme's activity but also raises the pH to a level where the fluorescence of the product, 4-methylumbelliferone (4-MU), is maximized. miamioh.eduaatbio.com Aliquots of the reaction mixture are taken at different time points to measure the fluorescence, allowing for the calculation of the initial reaction velocity. miamioh.edu
While reliable, this method can be laborious and is not suitable for real-time monitoring of enzyme kinetics. researchgate.netnih.gov The requirement for stopping the reaction before measurement prevents the continuous observation of enzymatic activity. researchgate.net
Continuous Fluorometric Monitoring Approaches
Recent advancements have led to the development of continuous fluorometric assays for GUS activity using 4-MUG. researchgate.net It was discovered that 4-methylumbelliferone (4-MU) is fluorescent even at pH levels below its pKa, albeit with a different excitation spectrum compared to its ionized form. researchgate.net This finding enables the direct and continuous measurement of GUS activity at the optimal pH for the enzyme, without the need to stop the reaction. researchgate.net
This continuous monitoring provides significant advantages, including simplicity, speed, and the ability to simultaneously verify the linearity of the assay while deriving kinetic parameters. researchgate.nettandfonline.com Alternative substrates, such as 4-trifluoromethylumbelliferyl b-D-glucuronic acid (4-TFMUG), have also been developed for continuous monitoring, as they become fluorescent upon hydrolysis at the assay's pH. miamioh.edu Furthermore, a continuous fluorometric method using 6-chloro-4-methyl-umbelliferyl-β-d-glucuronide (6-CMUG) has been shown to be more sensitive and reproducible than the discontinuous 4-MUG assay. researchgate.netnih.gov
High-Throughput Screening Methodologies
The 4-MUG based assay is readily adaptable for high-throughput screening (HTS) applications. nih.gov Its simplicity and high sensitivity make it suitable for screening large numbers of samples, such as in the identification of β-glucuronidase inhibitors or for detecting the presence of β-D-glucuronides produced by other enzymes. nih.gov The assay can be performed in microplate format, allowing for the simultaneous analysis of numerous reactions. aatbio.com This is particularly valuable in fields like drug discovery and molecular biology for rapidly assessing enzyme activity under various conditions or in different genetic contexts. nih.govnih.gov
Spectrophotometric Detection Methods
While fluorometric assays are more common, spectrophotometric methods for detecting β-glucuronidase (GUS) activity also exist. miamioh.edunih.gov These methods typically utilize a chromogenic substrate that produces a colored product upon enzymatic cleavage.
Indirect Spectrophotometric Approaches
Indirect spectrophotometric methods involve a two-step process. In one such approach, the target substance is oxidized by an excess of an oxidizing agent, and the remaining unreacted oxidant is then determined by reacting it with a colored reagent. ekb.eg The intensity of the resulting color is inversely proportional to the concentration of the target substance. ekb.eg While not directly using 4-MUG, this principle can be applied to assays where the product of an enzymatic reaction is subsequently measured.
Integration of 4-MUG with Advanced Analytical Platforms
The utility of 4-Methylumbelliferyl-beta-D-glucuronide (4-MUG) as a fluorogenic substrate is significantly enhanced when coupled with modern analytical technologies. These platforms offer increased sensitivity, higher throughput, and the ability to perform complex measurements, such as real-time spatial analysis, which are not possible with standard plate reader assays.
Capillary Electrophoresis with Fluorescence Detection
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility under an applied voltage. fluigent.com When combined with laser-induced fluorescence (LIF) detection, it becomes a powerful tool for analyzing fluorescent molecules with exceptional sensitivity. nih.govmdpi.com
In the context of a 4-MUG based assay, the enzymatic cleavage of 4-MUG by β-glucuronidase yields the fluorescent product 4-methylumbelliferone (4-MU). This product can be sensitively detected and quantified using CE-LIF. nih.govcaymanchem.com The methodology involves introducing the sample from the enzyme reaction into a capillary, where the applied electric field separates the fluorescent 4-MU from the non-fluorescent 4-MUG substrate and other components in the mixture. fluigent.com A laser excites the 4-MU as it passes a detection window, and the emitted fluorescence is measured. This technique offers advantages over simple fluorescence measurements by providing separation, which can resolve potential interfering fluorescent compounds and improve the accuracy of quantification. nih.gov The high resolving power of CE makes it an invaluable tool for detailed kinetic studies and for analyzing enzyme activity in complex biological samples. nih.gov
Two-Photon Imaging for Spatiotemporal Analysis
Two-photon imaging, a specialized microscopy technique, allows for the visualization of fluorescent molecules deep within living tissue with reduced phototoxicity and background autofluorescence compared to traditional confocal microscopy. nih.gov This platform is particularly well-suited for studying the activity of β-glucuronidase in situ using 4-MUG.
Research has demonstrated that two-photon microscopy can be used to visualize the distribution of both 4-MU and its glucuronidated form, 4-MUG, in various tissues. nih.gov In these studies, mice treated with 4-MUG showed detectable fluorescence in tissues, indicating that the compound is taken up by cells and hydrolyzed into the fluorescent 4-MU. nih.gov This allows for the spatiotemporal analysis of enzyme activity, revealing not just if, but precisely where and when the enzymatic conversion is occurring within a complex biological environment like a tumor or specific organ. nih.govnih.gov For instance, images have shown specific 4-MU signals in muscle tissue, pancreas, and lymph nodes following administration of 4-MUG, providing a powerful method for real-time monitoring of enzymatic processes in vivo. nih.gov
Integration with Automated Monitoring Systems
The demand for higher throughput and improved reproducibility in enzyme analysis has led to the development of automated monitoring systems. labmanager.com These systems automate critical steps such as reagent handling, incubation, and measurement, minimizing manual errors and streamlining workflows. thermofisher.com
The Thermo Scientific Gallery Enzyme Master is an example of an automated discrete analyzer designed specifically for enzyme assays, including those based on fluorescence. labmanager.comthermofisher.com Such systems can manage numerous samples and different assay conditions, like temperature, simultaneously. thermofisher.com For a 4-MUG based assay, the analyzer can automatically pipette the substrate and cell lysates, control the incubation period and temperature precisely, and then measure the resulting fluorescence. thermofisher.com This walkaway capability is highly beneficial for method development, quality control, and routine analysis in various industries. labmanager.com Another advanced application involves combining immunomagnetic separation with a 4-MUG assay for the rapid and specific detection of bacteria like E. coli O104:H4. nih.gov In this method, antibody-coated magnetic beads capture the target bacteria, which are then detected by the enzymatic release of 4-MU from the 4-MUG substrate, a process that can be integrated into automated detection platforms. nih.gov
Optimization of Assay Conditions for Specific Research Applications
The performance of a 4-MUG based enzymatic assay is critically dependent on reaction conditions. Optimizing these parameters is essential to ensure maximal sensitivity, accuracy, and reproducibility. Key variables that must be strictly controlled include pH and temperature. thermofisher.com
pH Optimization for Maximal Fluorescence
The fluorescence of 4-methylumbelliferone (4-MU), the reporter molecule in the assay, is highly dependent on pH. researchgate.net The enzymatic reaction catalyzed by β-glucuronidase may have an optimal pH in the acidic range (typically pH 4.0-5.0), but the resulting fluorescence of the 4-MU product is minimal at pH 6 or less. researchgate.net Maximal fluorescence is achieved at an alkaline pH, generally between 9 and 10. researchgate.net
This pH dependency necessitates a crucial step in assay protocols: after the enzymatic reaction is allowed to proceed at its optimal pH, the reaction must be stopped and the pH raised (e.g., by adding a stop buffer with a high pH) before measuring the fluorescence. This ensures that the detected signal is maximal and accurately reflects the amount of 4-MU produced. As shown in the table below, the excitation and emission characteristics of 4-MU also shift with pH. caymanchem.com The significant impact of pH on the final signal makes it arguably the most critical parameter to optimize for achieving high sensitivity. nih.gov
Table 1: pH-Dependent Fluorescence Properties of 4-Methylumbelliferone (4-MU)
| pH Range | Excitation Maximum | Emission Maximum | Fluorescence Intensity |
|---|---|---|---|
| 1.97 - 6.72 | ~320 nm | ~455 nm | Minimal |
| 7.12 - 10.3 | ~360 nm | ~445 nm | Maximal (peaks at pH 9-10) |
Data compiled from references caymanchem.comresearchgate.net.
Temperature Effects on Enzyme Activity and Signal Generation
Temperature is another critical variable that directly influences the rate of enzymatic reactions. nih.gov For β-glucuronidase, as with most enzymes, activity generally increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. For many β-N-acetylhexosaminidases and β-galactosidases, this optimum temperature is often between 40°C and 50°C. researchgate.netnih.gov
However, the ideal temperature for an assay is a balance between enzyme performance and the stability of the assay components. For example, studies on E. coli β-galactosidase showed that the rate of synthesis was constant between 20°C and 43°C but decreased at lower temperatures. nih.gov In practical applications, assays are often run at a controlled temperature, such as 37°C, to ensure consistent and reproducible results. researchgate.netgbiosciences.com Automated systems offer precise temperature control, which can be programmed to run assays at different temperatures in parallel, facilitating the determination of the optimal condition for a specific enzyme or experimental setup. thermofisher.comthermofisher.com Long-term storage of biological samples containing enzymes also requires temperature control, with storage at 4-6°C being effective for maintaining enzyme activity for several weeks. researchgate.net
Table 2: Example of Temperature Influence on Enzyme Activity
| Cultivation Temperature | Relative Cellulase Activity (Day 20) | Relative Cellulase Activity (Day 30) |
|---|---|---|
| 20°C | Lower | Higher |
| 25°C | Highest | Highest |
| 30°C | Lower | Lower |
| 35°C | Intermediate | Intermediate |
| 40°C | Lower | Lower |
This table is an illustrative example based on general findings on enzyme activity fluctuations with temperature as described in reference nih.gov. It shows that activity can fluctuate and does not always correlate linearly with temperature changes.
Substrate Concentration Effects and Saturation Kinetics
The rate of an enzymatic reaction is critically dependent on the concentration of its substrate. In the context of β-glucuronidase (GUS) assays, the concentration of this compound (4-MUG) directly influences the velocity of the reaction until a saturation point is reached. This relationship is typically described by Michaelis-Menten kinetics, a fundamental model of enzyme kinetics. wikipedia.orglibretexts.org
According to the Michaelis-Menten model, at low concentrations of 4-MUG, the initial reaction rate is directly proportional to the substrate concentration, indicating a first-order reaction. libretexts.org As the 4-MUG concentration increases, the enzyme's active sites become progressively saturated with the substrate. Consequently, the reaction rate begins to level off, becoming less dependent on the substrate concentration. At a sufficiently high concentration of 4-MUG, the enzyme becomes saturated, and the reaction proceeds at its maximum velocity (Vmax), at which point the reaction is considered to be of zero-order with respect to the substrate. libretexts.org
The Michaelis constant (Km) is a key parameter derived from this model. It is defined as the substrate concentration at which the reaction rate is half of Vmax. wikipedia.orglibretexts.org The Km value is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity, meaning the enzyme can achieve half of its maximum velocity at a lower substrate concentration. The determination of these kinetic parameters is essential for optimizing assay conditions and for the comparative analysis of enzyme activity from different sources or under various conditions.
Detailed Research Findings
The kinetic parameters for the hydrolysis of 4-MUG by Escherichia coli β-glucuronidase (GUS) have been determined through fluorometric analysis. These studies provide quantitative data on the enzyme's efficiency and its interaction with the substrate under specific experimental conditions.
One such study methodically determined the Michaelis-Menten kinetic parameters for GUS-catalyzed hydrolysis of 4-MUG by fitting experimental data to the Michaelis-Menten equation. rsc.orgresearchgate.net The experiments were conducted at 20 °C and a pH of 6.8. researchgate.net The findings from this research are pivotal for understanding the enzyme's catalytic behavior. rsc.orgresearchgate.net
The determined kinetic constants for E. coli β-glucuronidase with 4-MUG are summarized in the table below.
Table 1: Michaelis-Menten Kinetic Parameters for E. coli β-Glucuronidase with 4-MUG Substrate
| Parameter | Value | Unit |
|---|---|---|
| Km (Michaelis constant) | 0.07 | mM |
| Kcat (Turnover number) | 92 | s⁻¹ |
| Kcat/Km (Catalytic efficiency) | 1.29 x 10⁶ | s⁻¹ M⁻¹ |
Data sourced from Briciu-Burghina et al., 2015. rsc.orgresearchgate.net The assay was performed with E. coli β-glucuronidase at 20 °C and pH 6.8. researchgate.net
The relatively low Km value of 0.07 mM suggests that E. coli β-glucuronidase has a high affinity for the 4-MUG substrate. rsc.orgresearchgate.net The high turnover number (Kcat) and the corresponding high catalytic efficiency (Kcat/Km) underscore the effectiveness of 4-MUG as a substrate for sensitive detection of GUS activity. rsc.orgresearchgate.net These empirically determined values are fundamental for designing quantitative assays, particularly for applications in molecular biology and microbiological diagnostics where precise measurement of enzyme activity is required. rsc.org For instance, in high-throughput screening for GUS inhibitors, assays are typically run with a 4-MUG concentration of 125 µM, which is above the Km, to ensure the reaction is sensitive to inhibition. rsc.org
Applications of 4 Methylumbelliferyl Beta D Glucuronide in Microbial Ecology and Diagnostics
Detection and Enumeration of β-Glucuronidase-Producing Bacteria
The MUG test is a widely used biochemical assay for detecting the presence of the β-glucuronidase enzyme. notesforbiology.com This enzyme is produced by several bacterial species, including a significant percentage of Escherichia coli strains, as well as some strains of Salmonella, Shigella, and Yersinia. microbiologyinfo.comuniverse84a.com The test's sensitivity and selectivity for β-glucuronidase activity make it a valuable tool for the presumptive identification of these organisms. microbiologyinfo.com
Focus on Escherichia coli as an Indicator Organism
A primary application of MUG is the rapid identification of Escherichia coli (E. coli), a key indicator of fecal contamination. notesforbiology.commicroxpress.in Approximately 97% of E. coli strains produce the β-D-glucuronidase enzyme, making the MUG test a reliable method for their detection. universe84a.commicrobeonline.com The presence of E. coli in environmental samples suggests the potential presence of other harmful pathogens. microxpress.in The definitive identification of E. coli is often achieved when a gram-negative rod shows positive results for indole (B1671886) and MUG tests, and a negative result for the oxidase test. universe84a.comuniverse84a.com
However, it is important to note that some strains, such as the verotoxin-producing E. coli O157:H7, are typically MUG-negative. microbiologyinfo.commicrobeonline.com This characteristic can be used to differentiate this clinically significant strain from other E. coli. microbeonline.comuniverse84a.com
Application in Water Quality Assessment
The MUG assay is a cornerstone of modern water quality assessment, providing a rapid and effective means of detecting fecal contamination. notesforbiology.comuyirgene.com The U.S. Environmental Protection Agency has approved the use of EC-MUG broth, a medium containing MUG, for the detection and verification of E. coli in various water samples. uyirgene.commicrobeonline.comasm.org
In environmental water monitoring, MUG-based methods are employed to assess the microbial quality of drinking water, surface water, groundwater, and wastewater. microxpress.in These tests help to identify fecal pollution from sources such as sewage overflows or agricultural runoff. polymtl.ca Studies have shown a strong correlation between the rate of MUG hydrolysis and the concentration of fecal coliforms, particularly in areas with higher levels of pollution. nih.govkl.ac.atcoliminder.com For locations with lower levels of fecal contamination, determining the MUG hydrolysis rate of filter residues has been found to be a more sensitive technique. nih.govkl.ac.atcoliminder.com
Traditional methods for detecting fecal coliforms, such as the Most Probable Number (MPN) test, can be time-consuming. microbeonline.comasm.org MUG-based assays offer a significantly faster alternative for confirming the presence of E. coli. asm.org The incorporation of MUG into culture media allows for the detection of E. coli within hours, as opposed to the days required for standard methods. nih.govnih.gov This rapid detection is crucial for the timely management of public health risks associated with contaminated water. polymtl.ca Automated, online systems that measure β-D-glucuronidase activity provide near real-time monitoring of fecal pollution, enabling prompt responses to water quality impairments. polymtl.capolymtl.ca
Food Safety Microbiology
The MUG test is also a valuable tool in food safety microbiology for the rapid screening of E. coli. notesforbiology.comnih.gov Incorporating MUG into selective media, such as lauryl tryptose (LST) broth, allows for faster detection of E. coli in food and dairy products compared to standard methods. nih.govnih.gov Research has shown that LST-MUG testing can detect a greater number of E. coli with a lower false-positive rate. nih.govnih.gov The use of MUG in solid media has also been evaluated to enumerate E. coli in various foods, with incubation time and temperature being key factors for sensitivity. nih.gov
| Parameter | Standard Most-Probable-Number (MPN) Procedure | LST-MUG Procedure |
| Time to Completed Test | 4 to 6 days | 2.5 days |
| False-Positive Rate | Higher | 1.4% |
| Detection Rate | Standard | Greater number of E. coli detected |
Table comparing the standard MPN procedure with the LST-MUG procedure for E. coli detection in food. nih.gov
Clinical Microbiology for Bacterial Identification
In clinical microbiology, the MUG test is used for the rapid presumptive identification of E. coli and other β-glucuronidase-producing members of the Enterobacteriaceae family from clinical specimens. microbiologyinfo.comuniverse84a.comuniverse84a.com The ability to quickly identify these bacteria is crucial for diagnosing infections and guiding treatment. nih.gov Incorporating MUG directly into primary isolation media, such as a modified MacConkey agar, can reduce the time needed to identify E. coli from hours to just minutes. nih.govasm.org This approach also enhances the ability to detect E. coli in mixed cultures. nih.gov A rapid MUG test has also been developed to help predict the presence of verocytotoxin-positive E. coli O157 isolates, as these are typically MUG-negative. nih.gov
Characterization of Microbial β-Glucuronidase Activity
The enzymatic activity of β-glucuronidase is the cornerstone of 4-MUG-based detection methods. Understanding the factors that influence this enzyme's production and activity levels is essential for optimizing assay conditions and interpreting results accurately.
1 Enzyme Induction in Bacterial Systems
The synthesis of β-glucuronidase in bacteria can be induced by the presence of specific substrates. This induction can significantly increase the sensitivity of 4-MUG assays by boosting the amount of enzyme available to hydrolyze the substrate.
Methyl-β-D-glucuronide (MetGlu) has been identified as an effective inducer of β-glucuronidase in E. coli. nih.gov One study demonstrated a dramatic increase in β-glucuronidase activity in E. coli when the growth medium was supplemented with MetGlu. The addition of 0.1, 0.2, and 0.4 g of the inducer per liter resulted in an increase in enzyme activity by factors of 140, 1,500, and 2,200, respectively. nih.gov In contrast, other β-glucuronidase-positive bacteria showed little to no induction with MetGlu, highlighting its specificity for E. coli. nih.gov
Other studies have shown that the induction of β-glucuronidase synthesis can be a cooperative process. For example, in E. coli K-12, the presence of both a β-glucuronide (or glucuronate) and fructuronate leads to a significant induction of the enzyme. nih.gov
Interactive Table: Induction of β-Glucuronidase in E. coli
| Inducer | Concentration | Fold Increase in Activity | Bacterial Strain | Reference |
| Methyl-β-D-glucuronide (MetGlu) | 0.1 g/L | 140 | E. coli | nih.gov |
| Methyl-β-D-glucuronide (MetGlu) | 0.2 g/L | 1,500 | E. coli | nih.gov |
| Methyl-β-D-glucuronide (MetGlu) | 0.4 g/L | 2,200 | E. coli | nih.gov |
| β-glucuronide + Fructuronate | Not specified | Up to half of wild-type level with β-glucuronide alone | E. coli K-12 | nih.gov |
2 Strain-Specific Variations in Enzyme Levels
Significant variations in β-glucuronidase activity exist not only between different bacterial species but also among different strains of the same species. This variability can impact the quantitative accuracy of 4-MUG-based assays.
A study screening 40 different bacterial strains representative of the human colonic microbiota found that β-glucuronidase activity was present in some Firmicutes within clostridial clusters XIVa and IV. oup.com Among the strains tested, Faecalibacterium prausnitzii A2-165 exhibited the highest activity. oup.com
Within the Enterobacteriaceae family, while most E. coli strains produce β-glucuronidase, the levels can vary. nih.gov Furthermore, other genera such as Shigella and Salmonella may also possess the enzyme, though often at different activity levels. nih.gov One study found that the induced and non-induced β-glucuronidase activities of Bacillus spp. and Aerococcus viridans were comparable to the activities of induced E. coli. nih.gov
This strain-to-strain variability underscores the importance of using appropriate controls and, in some cases, confirmatory tests to ensure accurate identification and enumeration, especially in samples with diverse microbial populations.
Interactive Table: Strain-Specific β-Glucuronidase Activity
| Bacterial Species/Strain | Clostridial Cluster | β-Glucuronidase Activity [U (mg protein)⁻¹] | Growth Conditions | Reference |
| Roseburia hominis A2-183 | XIVa | 0.146 (stationary phase) | YCFA medium | oup.com |
| Faecalibacterium prausnitzii A2-165 | IV | 0.77 (stationary phase) | YCFA medium | oup.com |
| Faecalibacterium prausnitzii L2-6 | IV | Very low | M2GSC medium | oup.com |
| Faecalibacterium prausnitzii M21/2 | IV | 0.0025 | M2GSC with D-glucuronic acid | oup.com |
| E. coli (environmental isolates, 7 strains) | N/A | 7 x 10⁻¹⁰ to 3 x 10⁻⁹ (µmol of MU min⁻¹ CFU⁻¹) | Induced with IPTG | nih.gov |
| Bacillus spp. | N/A | Approx. same as induced E. coli | Induced and non-induced | nih.gov |
| Aerococcus viridans | N/A | Approx. same as induced E. coli | Induced and non-induced | nih.gov |
4 Methylumbelliferyl Beta D Glucuronide in Plant Molecular Biology Research
The GUS Reporter Gene System in Plant Transformation Studies
The GUS (β-glucuronidase) reporter system is a widely adopted tool in plant science for analyzing gene activity. wikipedia.org It allows for both qualitative visualization and quantitative measurement of gene expression in different cells, tissues, and organs. wikipedia.orgyoutube.com The system's utility stems from the fact that most plant species lack endogenous β-glucuronidase activity, ensuring that detected signals are a direct result of the introduced reporter gene. bitesizebio.comembopress.org
β-Glucuronidase as a Ubiquitous Reporter Enzyme
The cornerstone of the GUS system is the E. coli gene uidA (also known as gusA), which encodes the enzyme β-glucuronidase. wikipedia.orgableweb.org This enzyme is exceptionally stable, active over a broad pH range, and does not require cofactors for its function. miamioh.edu Its stability and the absence of a comparable native enzyme in most higher plants make it an ideal reporter for studying gene expression. bitesizebio.comembopress.orgmiamioh.edu In practice, the promoter of a gene of interest is fused to the uidA coding sequence. This gene construct is then introduced into the plant, and the expression pattern of the native gene can be inferred by observing the activity of the GUS enzyme. bitesizebio.comableweb.org
Principles of Gene Expression Monitoring via 4-MUG
For quantitative analysis of gene expression, the fluorogenic substrate 4-Methylumbelliferyl-beta-D-glucuronide (4-MUG) is employed. bitesizebio.comnih.gov 4-MUG itself is a non-fluorescent compound. However, when it is cleaved by the β-glucuronidase enzyme, it releases a highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). nih.govresearchgate.net The intensity of this fluorescence, which can be accurately measured with a spectrofluorometer, is directly proportional to the level of GUS enzyme activity. bitesizebio.comresearchgate.net This allows researchers to quantify the strength of promoter activity and, by extension, the expression level of the gene of interest. bitesizebio.com The assay is highly sensitive, capable of detecting even low levels of gene expression. nih.gov
The enzymatic reaction can be summarized as follows: 4-MUG (non-fluorescent) + β-glucuronidase → Glucuronic acid + 4-MU (fluorescent)
The fluorescence of 4-MU is typically measured at an emission wavelength of 455 nm with an excitation wavelength of 365 nm. nih.govresearchgate.net
Identification of Transformed Plants
A primary application of the GUS reporter system is the identification of successfully transformed plants. ableweb.orgresearchgate.net After a gene transfer procedure, such as Agrobacterium-mediated transformation, it is crucial to distinguish between cells that have integrated the foreign DNA and those that have not. ableweb.orgmiamioh.edu By including the uidA gene in the transformation vector, researchers can screen for its expression. ableweb.org
This is often done through a histochemical assay using the substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). ableweb.org The enzymatic cleavage of X-Gluc by GUS produces a distinct blue precipitate at the site of enzyme activity. bitesizebio.comableweb.org This provides a simple and visual method to identify transformed tissues or whole plants. ableweb.orgresearchgate.net For instance, leaf disks, whole seedlings, or other plant tissues can be incubated in a solution containing X-Gluc, and the appearance of blue coloration indicates successful transformation and expression of the introduced gene. miamioh.eduresearchgate.nethawaii.edu
Methodological Considerations for GUS Assays in Plant Tissues
While the GUS reporter system is powerful, accurate interpretation of results requires careful consideration of potential confounding factors, particularly the presence of endogenous glucuronidase activity in some plants and the need to optimize assay conditions to minimize background interference. nih.govtamu.edu
Endogenous Glucuronidase Activity in Plants
Although generally low or absent, some plant species and tissues do exhibit endogenous β-glucuronidase activity. nih.govnih.gov This can lead to false-positive results, where GUS activity is detected in the absence of the transgene. nih.gov For example, high levels of endogenous GUS activity have been reported in rapeseed (Brassica napus) microspores and microspore-derived embryos. nih.gov The level of this endogenous activity can also vary with the developmental stage of the plant tissue. nih.gov
| Plant Species | Tissue/Developmental Stage | Observation |
| Brassica napus (Rapeseed) | Microspores and microspore-derived embryos | High endogenous β-glucuronidase activity observed. nih.gov |
| Brassica napus (Rapeseed) | Heart-stage embryos | 4.33-fold increase in endogenous GUS activity. nih.gov |
| Brassica napus (Rapeseed) | Torpedo-stage embryos | 6.54-fold increase in endogenous GUS activity. nih.gov |
| Brassica napus (Rapeseed) | Cotyledonary-stage embryos | 8.5-fold increase in endogenous GUS activity. nih.gov |
| Various | Pollen grains | Significant intrinsic GUS activity can be present. tamu.edu |
Optimization for Plant-Specific Background Interference
To ensure the reliability of GUS assays, several optimization strategies can be employed to minimize the impact of endogenous glucuronidase activity and other sources of background interference. nih.govresearchgate.net These methods often involve adjusting the biochemical conditions of the assay to selectively inhibit the plant's native enzymes while preserving the activity of the bacterial GUS enzyme. nih.govresearchgate.net
Key Optimization Strategies:
pH Adjustment: The bacterial GUS enzyme generally has a higher pH optimum (around pH 7.0-8.0) compared to many plant-native glucuronidases. miamioh.edu Conducting the assay at a higher pH, such as pH 8, can significantly reduce endogenous activity. nih.govresearchgate.net
Temperature Control: The bacterial GUS enzyme is relatively thermostable. In contrast, many endogenous plant enzymes are heat-labile. nih.gov Incubating plant tissues at elevated temperatures (e.g., 55°C) can effectively eliminate endogenous GUS activity before the addition of the substrate. nih.govresearchgate.net A thermostable variant of GUS, GUS-TR3337, has been developed which retains activity at even higher temperatures, further enabling this distinction. nih.gov
Chemical Additives:
Methanol (B129727): The addition of methanol (typically around 20-30%) to the staining or fluorometric assay buffer can suppress endogenous GUS activity in many plant species without significantly affecting the bacterial enzyme. nih.govnih.gov
Potassium Ferricyanide and Ferrocyanide: The inclusion of these compounds in the histochemical staining buffer can enhance the expression rate of the transgene-derived GUS, leading to a stronger signal that can be more easily distinguished from low-level background activity. nih.govresearchgate.net
Tissue Preparation: For histochemical staining, proper fixation (e.g., with acetone) and deliberate physical damage to tissues can improve substrate penetration and lead to more accurate localization of GUS activity, reducing the chances of false negatives. nih.gov Clearing pigments like chlorophyll (B73375) with ethanol (B145695) after staining can also enhance the visibility of the blue precipitate. ableweb.org
| Parameter | Condition | Effect on Endogenous GUS Activity | Reference |
| pH | pH 8.0 | Significantly decreased | nih.govresearchgate.net |
| Temperature | 55°C incubation | Completely eliminated | nih.govresearchgate.net |
| Methanol | 28% in reaction solution | Significantly decreased | nih.gov |
| Potassium Ferricyanide/Ferrocyanide | 1mM each | Enhanced transgene expression signal over background | nih.govresearchgate.net |
By carefully considering these methodological factors and implementing appropriate optimization techniques, researchers can confidently utilize 4-MUG and the GUS reporter system for accurate and sensitive analysis of gene expression in a wide range of plant species.
Investigation of 4 Methylumbelliferyl Beta D Glucuronide in Mammalian and Human Biological Systems
Role of β-Glucuronidase in Drug Metabolism Research
β-Glucuronidase is a lysosomal enzyme that plays a significant role in the body's metabolism and detoxification pathways. nih.govrupahealth.com Its primary function is to hydrolyze β-D-glucuronic acid residues from various compounds, including drugs and endogenous substances that have undergone glucuronidation. wikipedia.org This process is integral to drug disposition and can influence the efficacy and toxicity of many therapeutic agents.
4-MUG as a Model Compound for Drug Metabolism Studies
4-Methylumbelliferyl-beta-D-glucuronide (4-MUG) is a well-established fluorogenic substrate used to assay the activity of β-glucuronidase. medchemexpress.comcaymanchem.com When 4-MUG is cleaved by β-glucuronidase, it releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be easily quantified. caymanchem.comnih.gov This property makes 4-MUG an invaluable tool in drug metabolism studies for several reasons:
Sensitive and Specific Detection: The fluorometric assay using 4-MUG is highly sensitive and allows for the precise measurement of β-glucuronidase activity in various biological samples, including tissue homogenates. nih.gov
Kinetic Studies: The reaction kinetics of β-glucuronidase with 4-MUG can be readily studied, providing insights into the enzyme's efficiency and how it might be affected by different drugs or physiological conditions. nih.gov
High-Throughput Screening: The simplicity and sensitivity of the 4-MUG assay make it suitable for high-throughput screening of potential inhibitors or inducers of β-glucuronidase activity, which is crucial in drug discovery and development.
An internally standardized HPLC method has been developed to quantify the 4-methylumbelliferone released from 4-MUG, allowing for rapid and precise measurement of specific enzyme activity in human tissue homogenates without requiring prior extraction. nih.gov This method has a detection limit of 20 nM and a limit of quantification of 167 nM, demonstrating its suitability for detailed enzyme kinetic experiments. nih.gov
Glucuronidation and De-glucuronidation Processes
Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). bioassaysys.com This process generally increases the water solubility of drugs and other foreign compounds, facilitating their excretion from the body through urine or bile. bioassaysys.com
Conversely, de-glucuronidation is the process where β-glucuronidase cleaves the glucuronic acid from these conjugates. nih.gov This can have significant consequences for drug metabolism:
Reactivation of Drugs: De-glucuronidation can reverse the detoxification process by releasing the active parent drug from its inactive glucuronide metabolite. nih.gov This can lead to prolonged drug effects or increased toxicity.
Enterohepatic Recirculation: Drugs excreted in the bile as glucuronide conjugates can be hydrolyzed by β-glucuronidase in the gut, allowing the released drug to be reabsorbed into the bloodstream. This process, known as enterohepatic recirculation, can significantly extend the half-life of a drug.
Prodrug Activation: In some therapeutic strategies, a drug is intentionally administered as a glucuronide prodrug. The targeted release of the active drug can then be achieved in tissues with high β-glucuronidase activity, such as in some tumor microenvironments. nih.gov
Interindividual Variability in β-Glucuronidase Expression and Activity
Significant interindividual variability exists in the expression and activity of β-glucuronidase in human tissues, such as the liver and kidney. nih.gov This variability can be a confounding factor in drug disposition and response.
Studies have shown a wide range of β-glucuronidase activity in human liver and kidney samples, which correlates with the levels of the enzyme protein. nih.gov This variability suggests that individuals may have different capacities to de-glucuronidate drugs, potentially leading to variations in drug efficacy and toxicity.
Factors that can influence β-glucuronidase activity include:
Genetics: Polymorphisms in the gene encoding β-glucuronidase can lead to differences in enzyme activity.
Gut Microbiota: The gut microbiome is a significant source of β-glucuronidase. healthmatters.io Variations in the composition of the gut microbiota can therefore lead to differences in the de-conjugation of drugs in the intestine.
Disease States: Certain diseases can alter the expression and activity of β-glucuronidase.
The table below summarizes the observed variability in β-glucuronidase activity in human liver and kidney, as measured by the cleavage of 4-MUG.
| Tissue | Number of Samples (n) | Mean Activity (μmol/mg/h) | Range of Activity (μmol/mg/h) |
| Liver | 30 | 0.87 ± 0.34 | 0.32 - 1.85 |
| Kidney | 18 | 0.39 ± 0.21 | 0.07 - 1.00 |
Data from a study on interindividual variability of human beta-glucuronidase. nih.gov
Impact on Drug Disposition and Pharmacokinetics
The activity of β-glucuronidase can significantly impact the disposition and pharmacokinetics of drugs that undergo glucuronidation. By reversing glucuronidation, β-glucuronidase can alter a drug's concentration in the plasma and tissues, affecting its therapeutic window and potential for adverse effects.
For instance, the accumulation of drug glucuronides during chronic therapy can be a substrate pool for β-glucuronidase. The subsequent release of the parent drug can modify its disposition. nih.govnih.gov This is particularly relevant for drugs where both the parent compound and its glucuronide metabolite are pharmacologically active.
Furthermore, the enterohepatic recirculation of drugs, mediated by intestinal β-glucuronidase, can lead to a secondary peak in plasma drug concentrations and a prolonged elimination half-life. This can complicate dosing regimens and increase the risk of drug accumulation.
Clinical Diagnostic Applications of β-Glucuronidase Activity
The measurement of β-glucuronidase activity has shown potential as a diagnostic marker for various diseases, particularly those affecting the liver and gallbladder. nih.govnih.gov Elevated levels of this enzyme in biological fluids can indicate cellular damage or specific pathological processes.
Assessment of Liver and Gallbladder Diseases
Elevated β-glucuronidase activity has been observed in several pathological conditions, including liver inflammation, cirrhosis, and cholestatic jaundice. nih.gov This suggests that the enzyme may serve as a sensitive indicator of cell damage in these organs. nih.gov
Liver Diseases:
An enzyme-linked immunosorbent assay (ELISA) has been developed to measure immunoreactive β-glucuronidase in human serum. nih.gov Studies using this assay have found significantly higher levels of the enzyme in patients with severe hepatocellular necrosis, such as liver cirrhosis and chronic active hepatitis, compared to healthy individuals or those with chronic persistent hepatitis. nih.gov This indicates that serum β-glucuronidase could be a supplementary serological marker for hepatocellular necrosis. nih.gov
| Condition | Mean Serum β-Glucuronidase (ng/ml) ± SD |
| Normal Subjects | 108 ± 25 |
| Chronic Persistent Hepatitis | 102 ± 42 |
| Liver Cirrhosis | 152 ± 130 |
| Chronic Active Hepatitis | 220 ± 99 |
| Primary Hepatoma | 156 ± 125 |
Data from a study on serum immunoreactive beta-glucuronidase in hepatic diseases. nih.gov
Gallbladder Diseases:
β-Glucuronidase plays a role in the pathogenesis of pigment gallstones. nih.govnih.gov The enzyme, from both human and bacterial sources, can deconjugate bilirubin (B190676) glucuronides in the bile. nih.gov This leads to an increase in unconjugated, water-insoluble bilirubin, which can precipitate with calcium to form calcium bilirubinate, the primary component of brown pigment stones. nih.govnih.gov
Studies have shown that patients with duodenal diverticula, who have an increased incidence of calcium bilirubinate gallstones, have a higher occurrence of bacteria producing β-glucuronidase and increased bacterial β-glucuronidase activity in their bile. nih.gov This supports the hypothesis that bacterial β-glucuronidase is an etiological factor in pigment gallstone disease in these patients. nih.gov
The activity of human β-glucuronidase in bile is also considered a significant factor. nih.gov While its optimal pH is acidic, it can still exhibit activity at the neutral pH of bile, and this activity can be influenced by the presence of bile acids. nih.gov
Detection of Bacterial Infections in Clinical Samples
This compound (MUG) is a key substrate in rapid diagnostic tests for the identification of certain bacteria, most notably Escherichia coli. universe84a.combiologynotesonline.comnotesforbiology.com The principle of the MUG test lies in the enzymatic activity of β-glucuronidase, an enzyme present in approximately 97% of E. coli strains, as well as in some other members of the Enterobacteriaceae family like Salmonella, Shigella, and Yersinia. universe84a.comonlinebiologynotes.com
The test methodology involves the hydrolysis of MUG by β-glucuronidase. This enzymatic cleavage releases the fluorogenic compound 4-methylumbelliferone (4-MU). microbenotes.com When exposed to long-wave ultraviolet (UV) light, 4-MU emits a distinct blue fluorescence, indicating a positive result. onlinebiologynotes.commicrobenotes.com This fluorogenic assay provides a rapid and specific method for the presumptive identification of E. coli in various clinical specimens. universe84a.comnih.gov
The MUG test can be performed using different formats, including a direct disk test or a tube test. onlinebiologynotes.com It has been incorporated into various culture media, such as a modified MacConkey agar, to allow for the direct detection of β-glucuronidase activity, thereby streamlining the identification process. nih.gov The MUG test is also valuable for screening for verotoxin-producing E. coli strains (e.g., E. coli O157:H7), as these strains are typically MUG-negative. universe84a.combiologynotesonline.com The absence of fluorescence in a sample containing indole-positive E. coli can, therefore, be an important indicator for the presence of these pathogenic strains. universe84a.com
The effectiveness of the MUG test can be influenced by factors such as the concentration of the MUG substrate, incubation time, and temperature. nih.gov For instance, shorter incubation times may necessitate higher incubation temperatures and MUG concentrations to maintain sensitivity. nih.gov
Table 1: MUG Test Parameters and Observations
| Parameter | Details | Reference |
|---|---|---|
| Principle | Enzymatic hydrolysis of MUG by β-glucuronidase to produce fluorescent 4-methylumbelliferone. | microbenotes.com |
| Target Enzyme | β-glucuronidase | universe84a.com |
| Primary Target Organism | Escherichia coli | universe84a.comnotesforbiology.com |
| Other Organisms | Salmonella, Shigella, Yersinia | universe84a.comonlinebiologynotes.com |
| Positive Result | Blue fluorescence under long-wave UV light. | onlinebiologynotes.commicrobenotes.com |
| Application | Rapid identification of E. coli in clinical and environmental samples. | universe84a.comnih.gov |
| Clinical Significance | Detection of fecal contamination and screening for verotoxin-producing E. coli. | universe84a.combiologynotesonline.com |
β-Glucuronidase in Cancer Research
The enzyme β-glucuronidase has garnered significant attention in the field of cancer research due to its differential activity in tumor tissues compared to normal tissues and its potential for therapeutic applications.
Association of β-Glucuronidase Activity with Tumor Development
Elevated levels of β-glucuronidase activity have been observed in various types of cancerous tissues, suggesting a potential role for this enzyme in tumor development and progression. nih.govnih.gov Studies have indicated that the activity of β-glucuronidase is significantly higher in tumor tissues such as colorectal, stomach, and pancreatic cancers when compared to corresponding non-cancerous tissues. nih.govnih.govaacrjournals.org This increased enzymatic activity is thought to be associated with tumor invasion and metastasis. nih.gov
The enzyme, which is involved in the degradation of proteoglycans within the extracellular matrix, may facilitate the breakdown of tissue barriers, thereby promoting the spread of cancer cells. nih.gov For example, highly metastatic melanoma cells have been shown to secrete higher levels of β-glucuronidase, which correlates with an increased ability to degrade the sub-endothelial basement membrane. nih.gov The source of the elevated β-glucuronidase in the tumor microenvironment can be the tumor cells themselves or infiltrating immune cells. aacrjournals.org This association has led to the consideration of β-glucuronidase as a potential biomarker for certain cancers. nih.govaacrjournals.org Preliminary studies have shown that serum β-glucuronidase activity is significantly higher in patients with colorectal adenocarcinoma, suggesting its potential diagnostic value. nih.gov
Cleavage of Glucuronide Prodrugs (e.g., Doxorubicin (B1662922) Glucuronides)
The elevated activity of β-glucuronidase in the tumor microenvironment provides a strategic target for cancer therapy. nih.gov This has led to the development of glucuronide prodrugs, which are inactive forms of cytotoxic agents that are conjugated to a glucuronic acid moiety. nih.gov These prodrugs are designed to be selectively activated at the tumor site by the abundant β-glucuronidase, which cleaves the glucuronide linkage and releases the active anticancer drug. nih.govaacrjournals.org
One notable example is the doxorubicin-glucuronide prodrug. aacrjournals.orgnih.gov Doxorubicin is a potent chemotherapeutic agent, but its use is often limited by systemic toxicity. aacrjournals.org By administering it as a glucuronide prodrug, the cytotoxic effects can be localized to the tumor, thereby reducing side effects on healthy tissues. nih.govaacrjournals.org In vitro and in vivo studies have demonstrated that doxorubicin-glucuronide prodrugs can be effectively converted to doxorubicin in the presence of β-glucuronidase, leading to significant antitumor activity. aacrjournals.orgspandidos-publications.com This approach has shown promise in overcoming poor drug uptake in certain tumors and enhancing the therapeutic index. aacrjournals.org The specificity of this targeted therapy can be further enhanced through strategies like antibody-directed enzyme prodrug therapy (ADEPT), where an antibody targets a tumor-specific antigen and delivers β-glucuronidase to the tumor site. nih.gov
Hyaluronan Synthesis Modulation and 4-MUG Derivatives
This compound (4-MUG) and its derivatives are instrumental in the study and modulation of hyaluronan synthesis, a critical process in various physiological and pathological conditions.
4-MUG Hydrolysis to 4-MU and its Bioavailability
4-Methylumbelliferone (4-MU) is a known inhibitor of hyaluronan (HA) synthesis. nih.gov However, when administered orally, 4-MU undergoes rapid and efficient glucuronidation in the liver and intestines, converting it into its primary metabolite, 4-MUG. nih.govbiorxiv.org Consequently, the predominant form found systemically in plasma is 4-MUG, with its concentration being significantly higher than that of the parent compound 4-MU. nih.gov
Despite its rapid conversion, 4-MU is effective in vivo, which has led to the investigation of 4-MUG's own biological activity. Research has revealed that 4-MUG is not merely an inactive metabolite but contributes to the inhibition of HA synthesis. nih.gov This is partly due to the hydrolysis of 4-MUG back into the active 4-MU within cells and tissues. nih.gov This conversion suggests that the effective bioavailability of 4-MU is greater than previously assumed based on its short half-life. nih.gov
Effects of 4-MU on Hyaluronan Synthesis Pathways
The primary mechanism by which 4-MU inhibits hyaluronan (HA) synthesis is by acting as a competitive substrate for UDP-glucuronosyltransferases (UGTs). frontiersin.orgnih.gov This leads to the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), which is one of the two essential precursors for HA synthesis by hyaluronan synthases (HAS). frontiersin.orgresearchgate.net By diverting UDP-GlcUA towards the formation of 4-MUG, the synthesis of HA is consequently reduced. arvojournals.orgnih.gov
In addition to substrate depletion, 4-MU also exerts its inhibitory effects by downregulating the mRNA expression of HAS enzymes, particularly HAS2 and HAS3. researchgate.netnih.govspandidos-publications.com Studies in various cell lines, including cancer cells and fibroblasts, have shown that treatment with 4-MU leads to a significant reduction in the expression of these key enzymes involved in HA production. arvojournals.orgnih.gov The combined effect of precursor depletion and reduced enzyme expression makes 4-MU a potent inhibitor of HA synthesis. frontiersin.orgnih.gov
Table 2: Mechanisms of 4-MU in Hyaluronan Synthesis Inhibition
| Mechanism | Description | Key Enzymes/Molecules Involved | Reference |
|---|---|---|---|
| Substrate Depletion | 4-MU acts as a substrate for UGTs, leading to the depletion of the cellular pool of UDP-GlcUA. | UDP-glucuronosyltransferases (UGTs), UDP-glucuronic acid (UDP-GlcUA) | frontiersin.orgresearchgate.netnih.gov |
| Downregulation of HAS Expression | 4-MU reduces the mRNA levels of hyaluronan synthase enzymes. | Hyaluronan synthase 2 (HAS2), Hyaluronan synthase 3 (HAS3) | arvojournals.orgnih.govspandidos-publications.com |
Tissue Distribution and Localization of 4-MU After 4-MUG Administration
Following administration, this compound (4-MUG), a non-fluorescent compound, undergoes conversion to its fluorescent aglycone, 4-Methylumbelliferone (4-MU). nih.govresearchgate.net This bioconversion allows for the tracking of 4-MU's distribution throughout various biological tissues. Research indicates that 4-MU is taken up by a range of tissues and that these structures can act as a reservoir for the compound. nih.gov
Studies in murine models have demonstrated that after oral administration of 4-MUG, an equilibrium between 4-MU and 4-MUG is established in several key tissues, including the serum, liver, and pancreas. nih.govresearchgate.net This suggests that 4-MUG is effectively hydrolyzed to 4-MU in these locations. nih.gov Intravital 2-photon microscopy has confirmed the extensive tissue binding of the fluorescent 4-MU in the liver, fat, muscle, and pancreas of mice treated with 4-MUG. nih.govresearchgate.net
The liver, a primary site of xenobiotic metabolism, exhibits a particularly high concentration of 4-MU relative to 4-MUG, a phenomenon observed regardless of whether the initial compound administered was 4-MU or 4-MUG. nih.govnih.gov This is consistent with the high extraction rate of 4-MU by the liver and gastrointestinal system. researchgate.netnih.gov The kidney also plays a significant role, not only in excretion but also in the metabolic clearance of 4-MU through glucuronidation. nih.gov Studies using isolated perfused rat kidneys have shown that both 4-MU and its glucuronide metabolite, 4-MUG, are present in kidney tissue following administration. nih.gov
In fat and muscle tissues, a similar ratio of 4-MU to 4-MUG has been observed. nih.gov At a cellular level, in vitro experiments with B16F10 cells treated with 4-MUG showed that the resulting 4-MU fluorescence was primarily located inside the cells, as the signal was lost upon permeabilization of the cell membrane. nih.govresearchgate.net
The distribution pattern highlights the systemic availability and uptake of 4-MU following the administration of its glucuronide form.
Data Tables
Table 1: Relative Distribution and Ratios of 4-MU in Tissues After 4-MUG Administration in Mice
| Tissue | Relative 4-MU Concentration | 4-MU to 4-MUG Ratio | Research Findings |
| Liver | High | High 4-MU to 4-MUG ratio | Reaches equilibrium; extensive tissue binding observed. nih.govresearchgate.net |
| Pancreas | Present | Equilibrium reached | Extensive tissue binding observed. nih.govresearchgate.net |
| Fat | Present | Similar to muscle | Tissue serves as a reservoir; extensive binding observed. nih.gov |
| Muscle | Present | Similar to fat | Tissue serves as a reservoir; extensive binding observed. nih.gov |
| Kidney | Present | - | Site of metabolic clearance and glucuronidation. nih.gov |
| Serum | Present | Equilibrium reached | 4-MUG is hydrolyzed to 4-MU. nih.gov |
Table 2: Cellular Localization of 4-MU After 4-MUG Treatment
| Cell Line | Localization of 4-MU | Method | Key Finding |
| B16F10 | Intracellular | Flow Cytometry | Fluorescence was lost upon cell permeabilization, indicating an intracellular location for 4-MU. nih.govresearchgate.net |
Enzyme Kinetics and Mechanistic Studies Involving 4 Methylumbelliferyl Beta D Glucuronide
Determination of Kinetic Parameters (Kₘ, Vₘₐₓ) for β-Glucuronidase
The Michaelis-Menten kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively. These parameters are routinely determined for β-glucuronidases using 4-MUG. Studies have revealed a range of kinetic values for β-glucuronidases from different sources, reflecting variations in their catalytic efficiencies.
For instance, the β-glucuronidase from E. coli has been characterized with a Kₘ of 0.07 mM and a catalytic rate constant (kcat) of 92 s⁻¹. researchgate.net Another study on E. coli β-glucuronidase reported a Kₘ of 102 ± 6 μM and a Vₘₐₓ of 7.21 ± 0.10 μmol/min/mg. nih.gov
In mammalian systems, the kinetics of β-glucuronidase have also been investigated using 4-MUG. In human liver and kidney tissues, the enzyme follows monophasic Michaelis-Menten kinetics. nih.gov The kinetic parameters for human β-glucuronidase show tissue-specific differences. nih.gov
Below is a summary of kinetic parameters determined for β-glucuronidases from various sources using 4-MUG as the substrate.
| Enzyme Source | Kₘ | Vₘₐₓ | kcat | Reference |
|---|---|---|---|---|
| GUS (unspecified) | 0.07 mM | - | 92 s⁻¹ | researchgate.net |
| β-GUS (E. coli) | 102 ± 6 μM | 7.21 ± 0.10 μmol/min/mg | - | nih.gov |
| Human Liver β-Glucuronidase | 1.32 ± 0.25 mM | 1201 ± 462 nmol/mg/h | - | nih.gov |
| Human Kidney β-Glucuronidase | 1.04 ± 0.05 mM | 521 ± 267 nmol/mg/h | - | nih.gov |
Characterization of Enzyme Inhibition using 4-MUG
4-MUG serves as a crucial substrate in assays designed to screen for and characterize inhibitors of β-glucuronidase. By measuring the rate of 4-MU production in the presence and absence of potential inhibitors, researchers can determine the inhibitor's potency (often expressed as IC₅₀) and its mechanism of action. Kinetic analyses, such as Lineweaver-Burk and Dixon plots, are employed to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition patterns. nih.gov
For example, studies have identified several natural and synthetic compounds that inhibit β-glucuronidase activity. Diprenylorobol was identified as a competitive inhibitor of β-glucuronidase with an inhibition constant (Kᵢ) of 1.41 μM, while diprenylgenistein also showed competitive inhibition with a Kᵢ of 1.69 μM. nih.gov In contrast, another study found that auraptene acts as a noncompetitive inhibitor (Kᵢ = 1.84 µM) and marmesin as a mixed inhibitor (Kᵢ = 2.32 µM). researchgate.net
Furthermore, endogenous and drug-derived glucuronides have been shown to act as competitive inhibitors of human β-glucuronidase, with their Kᵢ values determined using 4-MUG as the substrate. nih.gov
The following table presents examples of inhibitors characterized using 4-MUG-based assays.
| Inhibitor | Enzyme Source | Inhibition Type | Kᵢ Value | Reference |
|---|---|---|---|---|
| Diprenylorobol | β-Glucuronidase | Competitive | 1.41 μM | nih.gov |
| Diprenylgenistein | β-Glucuronidase | Competitive | 1.69 μM | nih.gov |
| Glycyrrhizin | Human Liver β-Glucuronidase | Competitive | 470 μM | nih.gov |
| Glycyrrhizin | Human Kidney β-Glucuronidase | Competitive | 570 μM | nih.gov |
| Estradiol 3-glucuronide | Human Liver β-Glucuronidase | Competitive | 0.9 mM | nih.gov |
| Paracetamol glucuronide | Human Liver β-Glucuronidase | Competitive | 1.6 mM | nih.gov |
| Auraptene | β-Glucuronidase | Noncompetitive | 1.84 µM | researchgate.net |
| Isopimpinellin | β-Glucuronidase | Competitive | 1.83 µM | researchgate.net |
| Marmesin | β-Glucuronidase | Mixed | 2.32 µM | researchgate.net |
Mechanistic Insights into 4-MUG Hydrolysis by Different β-Glucuronidases
The hydrolysis of 4-MUG by β-glucuronidase follows a general mechanism for glycosyl hydrolases, involving specific amino acid residues within the enzyme's active site that facilitate the cleavage of the glycosidic bond. Human β-glucuronidase (hGUSB), a member of the family 2 glycosylhydrolases, utilizes two critical glutamate residues for catalysis. nih.govnih.gov Structural and mutational studies have identified Glu540 as the catalytic nucleophile and Glu451 as the general acid/base catalyst. nih.govnih.gov Tyr504 has also been shown to be important for catalysis, though its precise role is less clear. nih.gov
Structurally, bacterial GUS enzymes can possess different active site loops compared to their human counterpart, which can influence substrate specificity and catalytic efficiency. nih.gov For example, oral bacterial GUS enzymes have been found to be more efficient at processing 4-MUG than the human enzyme, particularly at the higher pH values (6.5 to 8.5) that can be present during periodontal disease. nih.gov The active site catalytic residues also differ; in E. coli, the catalytic acid is Glu413 and the nucleophile is Glu504, distinct from the Glu451 and Glu540 residues in the human enzyme. nih.gov
For 4-MUG to be hydrolyzed by intracellular β-glucuronidases, it must first cross the cell membrane. The mechanism of uptake can vary between organisms. In some bacteria, such as Bacillus subtilis, the uptake of 4-MUG is not a simple diffusion process but is mediated by a specific transport system. nih.gov
Research has shown that 4-MUG is taken up by the phosphotransferase system (PTS), a common carbohydrate transport system in bacteria. nih.gov This process involves the concomitant transport and phosphorylation of the substrate. Consequently, 4-MUG enters the cell as 4-MUG-6-phosphate. This phosphorylated intermediate then serves as the substrate for an intracellular phosphoglucosidase, which hydrolyzes it to release the fluorescent 4-methylumbelliferone (B1674119). nih.gov This indicates that in these bacteria, the generation of the fluorescent signal from extracellular 4-MUG is a two-step process involving both a PTS-mediated uptake and subsequent intracellular enzymatic hydrolysis. nih.gov
Advanced Research Perspectives and Future Directions
Development of Novel 4-MUG Analogues and Derivatives
The quest for improved enzymatic assays has spurred the development of new analogues and derivatives of 4-MUG, aiming to overcome the limitations of the parent compound and expand its utility in complex biological systems.
Enhanced Sensitivity and Specificity
While 4-MUG provides a sensitive method for quantifying GUS activity, there is a continuous drive to develop substrates with even greater sensitivity and specificity. nih.govnih.gov This is particularly crucial when detecting low levels of GUS expression or when dealing with samples containing interfering substances. Research in this area focuses on modifying the umbelliferone fluorophore or the glucuronide moiety to amplify the fluorescent signal upon cleavage or to reduce background fluorescence. The goal is to create substrates that allow for the detection of minute enzymatic activities, which is essential for subtle gene expression studies and the early detection of microbial contamination. nih.gov
pH-Optimized Fluorophores
A significant limitation of 4-MUG is that its fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), exhibits optimal fluorescence at an alkaline pH, whereas the GUS enzyme has an optimal pH in the neutral to slightly acidic range. miamioh.edu This necessitates a two-step process where the enzymatic reaction is stopped by adding a high-pH solution to maximize the fluorescent signal. miamioh.edu To address this, researchers are developing pH-optimized fluorophores. For instance, 4-trifluoromethylumbelliferyl β-D-glucuronic acid (4-TFMUG) is an alternative that allows for continuous monitoring of GUS activity because its hydrolysis product becomes fluorescent at the assay's pH, eliminating the need for a stop buffer. miamioh.edu Future developments aim to create novel fluorophores that are intensely fluorescent at physiological pH, enabling more accurate real-time measurements of enzyme kinetics.
Non-Fluorescent Detection Methods for Opaque Samples
Fluorometric assays are inherently limited when working with opaque or colored samples, such as soil extracts or certain food matrices, where light scattering and absorption can interfere with signal detection. This has led to the exploration of non-fluorescent detection methods. One innovative approach involves the use of substrates that, upon enzymatic cleavage, release a product that can be detected by other means, such as electrochemical sensors or mass spectrometry. These methods offer the potential for accurate GUS activity quantification in samples that are intractable with traditional fluorescence-based assays.
Integration of 4-MUG Assays with "-Omics" Technologies
The era of "-omics" has revolutionized biological research by enabling the large-scale study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). The GUS reporter system, which heavily relies on 4-MUG, serves as a powerful tool to connect these different layers of biological information. nih.govnih.govsyncell.commdpi.com
By creating gene fusions where the GUS gene is placed under the control of a specific promoter, researchers can use the 4-MUG assay to quantify the expression of a gene of interest. wikipedia.org This provides a functional link between the transcriptome and the proteome. For example, in a multi-omics study of a particular biological process, transcriptomic data can identify genes that are upregulated under certain conditions. By examining the GUS activity in reporter lines for these genes, researchers can confirm that the increased transcription leads to a corresponding increase in protein expression and activity. frontiersin.orgplos.org This integration provides a more comprehensive understanding of gene regulation and function within a complex biological system. nih.govsyncell.commdpi.com
| Technology | Data Provided | Integration with 4-MUG Assay |
| Transcriptomics | Identifies and quantifies RNA transcripts (gene expression) | GUS reporter gene fused to a promoter of interest allows for the quantification of gene expression at the protein activity level, validating transcriptomic data. |
| Proteomics | Identifies and quantifies proteins | Provides a functional readout of the expression of a specific protein (GUS fusion), complementing mass spectrometry-based proteomics which provides a global view of the proteome. |
Real-Time, In Situ Monitoring Applications
A major goal in biological research is to observe cellular processes as they happen, in their natural context. While 4-MUG is excellent for quantitative assays in tissue extracts, its application for real-time, in situ monitoring is limited by the need for UV excitation and the pH dependency of its fluorescence. nih.gov To overcome these challenges, researchers are exploring alternative fluorogenic substrates with properties more suitable for live-cell imaging.
For instance, fluorescein di-β-D-glucuronide (FDGlcU) has emerged as a promising probe for non-invasively imaging intestinal bacterial β-glucuronidase activity in live animals. nih.govnih.gov FDGlcU has higher excitation and emission wavelengths, making it more suitable for in vivo imaging than 4-MUG. nih.gov The development of such probes opens the door to dynamic studies of GUS expression in living organisms, providing insights into developmental processes, host-microbe interactions, and disease progression in real-time. thno.orgresearchgate.netnih.gov Non-destructive methods, such as spraying leaves with 4-MUG, have also been explored for detecting GUS expression without harming the plant. researchgate.net
Standardization of 4-MUG Based Assays for Regulatory Compliance
The reliability and reproducibility of 4-MUG based assays have led to their adoption in regulatory settings, particularly for water quality monitoring. The U.S. Environmental Protection Agency (EPA) has approved methods that use a combination of nutrient indicators and a fluorogenic substrate like MUG for the simultaneous detection of total coliforms and E. coli in water samples. asm.orgepa.govnemi.govepa.gov The presence of β-glucuronidase, detected by the hydrolysis of MUG, is a key indicator of E. coli contamination. microbiologyinfo.comfda.gov
Similarly, the International Organization for Standardization (ISO) has established standards for water quality testing that include methods for the microbiological analysis of water. thermofisher.comnih.goviteh.aisigmaaldrich.com These standards provide a framework for the preparation, performance, and quality control of culture media, which can include fluorogenic substrates. The standardization of these assays is crucial for ensuring consistency and comparability of results across different laboratories and for making informed decisions regarding public health and environmental protection.
| Regulatory Body | Standard/Method | Application |
| U.S. EPA | Method 1604 | Simultaneous detection of total coliforms and E. coli in water by membrane filtration using a medium containing a fluorogenic substrate. epa.govnemi.gov |
| U.S. EPA | EC-MUG Media | Detection and verification of E. coli in water and environmental samples. asm.org |
| ISO | ISO 11133:2014 | Guidelines for the quality and performance control of culture media used for microbiological testing of food, animal feed, and water. thermofisher.com |
| ISO | ISO 7704:2023 | Specifies requirements for membrane filters used in the microbiological analysis of water. sigmaaldrich.com |
Q & A
Basic Question: How does 4-Methylumbelliferyl-beta-D-glucuronide function as a β-glucuronidase substrate in microbial detection?
MUG is hydrolyzed by β-glucuronidase, an enzyme produced by Escherichia coli and other β-glucuronidase-positive organisms, releasing fluorescent 4-methylumbelliferone (4-MU). This fluorescence (excitation 365 nm, emission 445 nm) enables rapid, sensitive detection of enzymatic activity. MUG is incorporated into selective media (e.g., EC-MUG broth) to distinguish β-glucuronidase-positive E. coli from other coliforms. Methodologically, fluorescence intensity should be quantified using a fluorimeter, and results validated against negative controls to avoid false positives from autofluorescence or abiotic hydrolysis .
Advanced Question: How should researchers design experiments to detect low-abundance E. coli in complex environmental or food matrices using MUG?
Optimize sample pretreatment to reduce background fluorescence:
- Pre-filtration (0.45 µm) to remove particulate matter interfering with fluorimetric readings .
- Use selective enrichment media (e.g., lauryl tryptose broth with MUG) to suppress non-target microbes.
- Incubate samples at 44.5°C for 18–24 hours to favor E. coli growth while inhibiting mesophilic competitors .
- Quantify β-glucuronidase activity via fluorescence thresholding (e.g., >50 relative fluorescence units) to distinguish true positives from background noise .
Basic Question: What are the critical controls required when using MUG in β-glucuronidase activity assays?
- Negative control : Use β-glucuronidase-deficient strains (e.g., Klebsiella pneumoniae) to confirm substrate specificity .
- Substrate autofluorescence control : Include a sterile medium + MUG sample to detect non-enzymatic hydrolysis .
- Inhibition control : Spike samples with a known concentration of E. coli to assess matrix interference (e.g., acids in fruit juices suppress fluorescence) .
Advanced Question: How can researchers resolve contradictions in MUG-based assay performance across commercial preparations?
Discrepancies in sensitivity (e.g., false negatives in treated water samples) arise from variations in MUG purity, solubility, or stabilizers. To address this:
- Validate batches : Compare commercial MUG preparations against a standardized reference (e.g., Sigma-Aldrich 99% purity) using a E. coli type strain (ATCC 25922) .
- Optimize protocols : Adjust substrate concentration (e.g., 0.05–0.1 g/L in EC-MUG broth) and incubation time to account for lot-specific differences .
Advanced Question: What mechanisms underlie MUG’s role in hyaluronan (HA) synthesis inhibition, and how can this be leveraged in biomedical research?
MUG is metabolized to 4-MU, which inhibits HA synthesis by depleting UDP-glucuronic acid (HA precursor) and directly blocking HA synthase activity. For experimental applications:
- In vivo models : Administer MUG orally (100–200 mg/kg in mice) and monitor serum 4-MU:4-MUG equilibrium via LC–MS/MS to assess bioavailability .
- Tissue-specific effects : Use intravital microscopy to track 4-MU fluorescence in target organs (e.g., pancreas, liver) to correlate HA inhibition with therapeutic outcomes .
Basic Question: How is MUG applied in plant molecular biology for promoter activity assays?
In GUS reporter systems, MUG serves as a fluorogenic substrate to quantify β-glucuronidase activity driven by specific promoters. Methodologically:
- Homogenize plant tissues in extraction buffer (50 mM NaPO₄, pH 7.0).
- Incubate lysate with 1 mM MUG at 37°C for 1–4 hours.
- Terminate reactions with 0.2 M Na₂CO₃ and measure fluorescence. Normalize activity to total protein content (e.g., Bradford assay) .
Advanced Question: How can researchers optimize zymography protocols using MUG to detect β-glucosidase activity in fungal secretomes?
- Electrophoresis : Use 10% native PAGE to preserve enzyme activity.
- Substrate overlay : Post-electrophoresis, incubate gels in 5 µM MUG (pH 4.0 citrate-phosphate buffer) for 1 hour at 50°C.
- Visualization : Capture fluorescence under UV light (302 nm). Include a positive control (e.g., Trichoderma reesei cellulase) and quantify bands using densitometry .
Advanced Question: What strategies improve MUG-based assays in high-background environments (e.g., eutrophic water)?
- Dual-enzyme assays : Combine MUG with chromogenic substrates (e.g., ONPG for β-galactosidase) to differentiate E. coli from non-target β-glucuronidase producers .
- Flow cytometry : Couple fluorescence-activated cell sorting (FACS) with MUG hydrolysis to isolate live β-glucuronidase-positive cells .
Basic Question: What are the limitations of MUG in detecting atypical E. coli strains?
Some E. coli variants (e.g., O157:H7) lack β-glucuronidase activity. Confirm negative results with sorbitol fermentation tests or immunoassays (e.g., anti-O157 antibodies) .
Advanced Question: How does MUG hydrolysis kinetics vary across bacterial taxa, and what implications does this have for ecological studies?
- Kinetic profiling : Measure Vmax and Km for β-glucuronidase in environmental isolates (e.g., Citrobacter, Enterobacter) to assess substrate specificity.
- Ecological inference : Correlate hydrolysis rates with fecal pollution levels using regression models (e.g., MUG-HR vs. E. coli MPN in river water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
